N,N'-dicyclohexylethanimidamide
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Overview
Description
N,N’-dicyclohexylethanimidamide: is an organic compound characterized by the presence of two cyclohexyl groups attached to an ethanimidamide core. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Decarboxylation of Cyclohexyl Isocyanate: One common method for preparing N,N’-dicyclohexylethanimidamide involves the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst.
Cyclohexyl Amine and Cyclohexyl Isocyanide Coupling: Another method involves the coupling of cyclohexyl amine and cyclohexyl isocyanide in the presence of palladium acetate, iodine, and oxygen.
Industrial Production Methods: Industrial production methods for N,N’-dicyclohexylethanimidamide typically involve large-scale synthesis using the aforementioned routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-dicyclohexylethanimidamide can undergo oxidation reactions, forming various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-dicyclohexylethanimidamide oxide, while reduction may produce N,N’-dicyclohexylethanimidamide hydride.
Scientific Research Applications
Chemistry: N,N’-dicyclohexylethanimidamide is widely used as a reagent in organic synthesis, particularly in the formation of amides, peptides, and esters .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of N,N’-dicyclohexylethanimidamide involves its interaction with various molecular targets, including enzymes and proteins. It can form stable complexes with these targets, thereby modulating their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
N,N-dimethylethanamide: A tertiary amine with similar reactivity but different steric properties.
N-ethylethanamide: A secondary amine with comparable chemical behavior but distinct structural features.
N-methyl-1-propanamide: Another secondary amine with similar functional groups but different alkyl chain lengths.
Uniqueness: N,N’-dicyclohexylethanimidamide is unique due to its dual cyclohexyl groups, which impart distinct steric and electronic properties. These features make it particularly useful in specific synthetic applications and research contexts.
Properties
CAS No. |
57999-32-3 |
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Molecular Formula |
C14H26N2 |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
N,N'-dicyclohexylethanimidamide |
InChI |
InChI=1S/C14H26N2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h13-14H,2-11H2,1H3,(H,15,16) |
InChI Key |
RFWAAHAPVPVWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CCCCC1)NC2CCCCC2 |
Origin of Product |
United States |
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